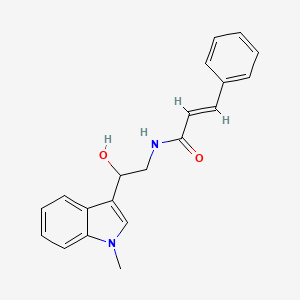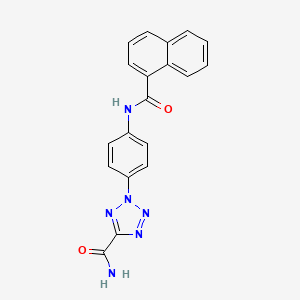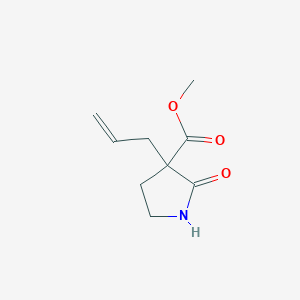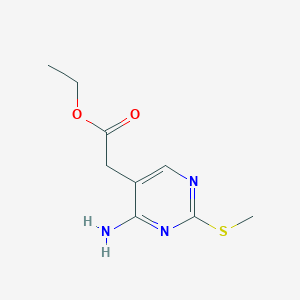![molecular formula C15H11ClN4O2S B2882582 N-(3-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide CAS No. 896333-17-8](/img/structure/B2882582.png)
N-(3-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(3-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide is a chemical compound that has been widely studied for its potential applications in scientific research. This compound belongs to the class of pyrido[1,2-a][1,3,5]triazine derivatives, which have been shown to exhibit a range of biological activities. In
Scientific Research Applications
Vibrational Spectroscopy and Molecular Characterization
- Vibrational Spectroscopy Analysis : A study by Mary et al. (2022) on a molecule with a similar structure focused on obtaining vibrational signatures using Raman and Fourier transform infrared spectroscopy. The study utilized density functional theory for exploring geometric equilibrium and intramolecular interactions. This research could imply applications in identifying and characterizing similar compounds through their vibrational spectroscopic signatures (S. J. Jenepha Mary, S. Pradhan, C. James, 2022).
Synthesis and Biological Activity
- Synthesis and Antiexudative Activity : Research by Chalenko et al. (2019) described the synthesis and biological evaluation of pyrolin derivatives, highlighting the synthetic methods and biological properties of new structures, including anti-exudative activity. This suggests potential applications in developing new medications with minimized toxicity (N. Chalenko, P. A. Bezugly, A. O. Sirova, I. Chekman, A. Demchenko, 2019).
Antimicrobial and Antitumor Evaluation
- Antimicrobial and Antitumor Activities : A novel series of compounds was synthesized and evaluated for antibacterial, hemolytic, and thrombolytic activities, suggesting that certain derivatives exhibit excellent to moderate antibacterial activity. This work indicates the potential of such compounds in the treatment of cardiovascular diseases and infections (Aziz-Ur-Rehman et al., 2020).
properties
IUPAC Name |
N-(3-chlorophenyl)-2-(4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClN4O2S/c16-10-4-3-5-11(8-10)17-13(21)9-23-14-18-12-6-1-2-7-20(12)15(22)19-14/h1-8H,9H2,(H,17,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCIFXFFPRYBRGZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC(=NC(=O)N2C=C1)SCC(=O)NC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClN4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(Benzylsulfonyl)-1,4-diazepan-1-yl]-4,6-dimethylnicotinonitrile](/img/structure/B2882499.png)



![1-(6-cyclopropylpyridazin-3-yl)-N-[2-(3,4-dimethoxyphenyl)ethyl]piperidine-4-carboxamide](/img/structure/B2882505.png)

![4-bromo-N-(1-(1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)benzamide](/img/structure/B2882507.png)

![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2882509.png)
![3-[Tert-butyl(dimethyl)silyl]oxythietane-3-carbaldehyde](/img/structure/B2882510.png)
![Methylethyl 2-{2-[1-(3-methoxyphenyl)-5-oxopyrrolidin-3-yl]benzimidazolyl}acet ate](/img/structure/B2882512.png)

![2-(7-(2,4-dimethylphenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(4-methylbenzyl)acetamide](/img/structure/B2882515.png)
